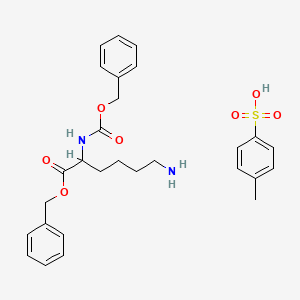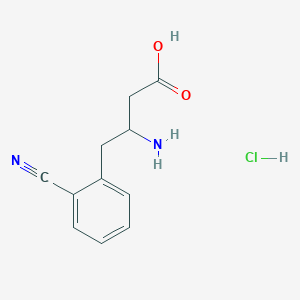![molecular formula C16H21N3O2S B12497409 N-(3-butoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12497409.png)
N-(3-butoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-BUTOXYPHENYL)-2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of amides It features a butoxyphenyl group, a methylimidazolyl group, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BUTOXYPHENYL)-2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Butoxyphenyl Intermediate: This can be achieved by reacting 3-bromophenol with butyl bromide in the presence of a base like potassium carbonate.
Synthesis of the Methylimidazolyl Intermediate: This involves the alkylation of imidazole with methyl iodide.
Coupling Reaction: The butoxyphenyl intermediate is then coupled with the methylimidazolyl intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Thioether Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The butoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of N-(3-BUTOXYPHENYL)-2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific application. For instance, if it is used as a biochemical inhibitor, it might interact with specific enzymes or receptors, blocking their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-ETHOXYPHENYL)-2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
- N-(3-METHOXYPHENYL)-2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Uniqueness
N-(3-BUTOXYPHENYL)-2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of the butoxy group, which can influence its lipophilicity, reactivity, and interaction with biological targets compared to its ethoxy and methoxy analogs.
Propiedades
Fórmula molecular |
C16H21N3O2S |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-(3-butoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H21N3O2S/c1-3-4-10-21-14-7-5-6-13(11-14)18-15(20)12-22-16-17-8-9-19(16)2/h5-9,11H,3-4,10,12H2,1-2H3,(H,18,20) |
Clave InChI |
JNYVJTAXTLGAIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497331.png)


![N-(4-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12497350.png)
![Propyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12497355.png)

![N-(9-{3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12497364.png)
![4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12497367.png)




![Ethyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497399.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12497405.png)
